2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N'-[(E)-1-(4-hydroxyphenyl)ethylidene]acetohydrazide
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Overview
Description
2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N’-[(E)-1-(4-hydroxyphenyl)ethylidene]acetohydrazide is a complex organic compound that features a benzimidazole core, a thioether linkage, and a hydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N’-[(E)-1-(4-hydroxyphenyl)ethylidene]acetohydrazide typically involves multiple steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with formic acid or other aldehydes.
Thioether Formation: The benzimidazole derivative is then reacted with a thiol compound to introduce the thioether linkage.
Hydrazide Formation: The final step involves the reaction of the thioether derivative with an appropriate hydrazide under reflux conditions to form the target compound
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and use primarily in research settings. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions
2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N’-[(E)-1-(4-hydroxyphenyl)ethylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the imine or hydrazide functionalities.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole or phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N’-[(E)-1-(4-hydroxyphenyl)ethylidene]acetohydrazide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antiviral, and antibacterial agent.
Biological Studies: The compound is used to study enzyme inhibition and protein interactions.
Industrial Applications: It may be used in the development of new materials with specific chemical properties
Mechanism of Action
The mechanism of action of 2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N’-[(E)-1-(4-hydroxyphenyl)ethylidene]acetohydrazide involves its interaction with biological targets such as enzymes and receptors. The benzimidazole core is known to bind to various proteins, potentially inhibiting their function. The thioether and hydrazide moieties may also contribute to its biological activity by forming covalent bonds with target molecules .
Comparison with Similar Compounds
Similar Compounds
- **2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N’-[(E)-1-(4-chlorophenyl)ethylidene]acetohydrazide
- **2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N’-[(E)-1-(4-methoxyphenyl)ethylidene]acetohydrazide
- **2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N’-[(E)-1-(4-nitrophenyl)ethylidene]acetohydrazide
Uniqueness
The uniqueness of 2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N’-[(E)-1-(4-hydroxyphenyl)ethylidene]acetohydrazide lies in its specific functional groups, which confer distinct chemical and biological properties. The presence of a hydroxyphenyl group, for example, may enhance its ability to form hydrogen bonds, influencing its interaction with biological targets .
Properties
Molecular Formula |
C24H22N4O2S |
---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
2-(1-benzylbenzimidazol-2-yl)sulfanyl-N-[(E)-1-(4-hydroxyphenyl)ethylideneamino]acetamide |
InChI |
InChI=1S/C24H22N4O2S/c1-17(19-11-13-20(29)14-12-19)26-27-23(30)16-31-24-25-21-9-5-6-10-22(21)28(24)15-18-7-3-2-4-8-18/h2-14,29H,15-16H2,1H3,(H,27,30)/b26-17+ |
InChI Key |
NXOPYEVPQPRRJE-YZSQISJMSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)CSC1=NC2=CC=CC=C2N1CC3=CC=CC=C3)/C4=CC=C(C=C4)O |
Canonical SMILES |
CC(=NNC(=O)CSC1=NC2=CC=CC=C2N1CC3=CC=CC=C3)C4=CC=C(C=C4)O |
Origin of Product |
United States |
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